Product packaging for 5-(1-Piperidinyl)-3(2H)-pyridazinone(Cat. No.:CAS No. 82226-41-3)

5-(1-Piperidinyl)-3(2H)-pyridazinone

Cat. No.: B1282237
CAS No.: 82226-41-3
M. Wt: 179.22 g/mol
InChI Key: VGVCCVAWCOYWTI-UHFFFAOYSA-N
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Description

5-(1-Piperidinyl)-3(2H)-pyridazinone (CAS 82226-41-3) is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol . It belongs to the pyridazinone class of heterocycles, a scaffold recognized for its wide range of pharmacological activities and its importance in medicinal chemistry as a versatile pharmacophore . This compound serves as a key synthetic intermediate and building block in organic and medicinal chemistry research, particularly in the development of novel active molecules . Pyridazinone derivatives are extensively investigated for their potential vasorelaxant and antihypertensive properties . Recent research into novel pyridazin-3-one derivatives has identified compounds with superior aortic vasorelaxant activity, significant increase in eNOS mRNA expression, and notable upregulation of nitric oxide (NO) levels, demonstrating the value of this chemical class in cardiovascular research . Beyond cardiovascular applications, the pyridazinone core is a recognized element in the search for new therapeutic agents, with studies exploring its integration into molecules for antitumor research, often through its role as a component of kinase inhibitor templates . As a supplier, we provide this high-purity compound to support innovative scientific discovery. This product is intended for research purposes as a chemical intermediate or reference standard in laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O B1282237 5-(1-Piperidinyl)-3(2H)-pyridazinone CAS No. 82226-41-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-1-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-9-6-8(7-10-11-9)12-4-2-1-3-5-12/h6-7H,1-5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVCCVAWCOYWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20518238
Record name 5-(Piperidin-1-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82226-41-3
Record name 5-(Piperidin-1-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization

Synthetic Pathways for 3(2H)-Pyridazinone Core Structures

The construction of the foundational 3(2H)-pyridazinone ring is a critical first step in the synthesis of the target compound. This heterocyclic scaffold can be assembled through several reliable synthetic routes, most notably involving cyclization or hydrolysis-based methods.

Cyclization reactions are a primary method for constructing the 3(2H)-pyridazinone core. A widely employed strategy involves the condensation of a γ-keto acid or its ester with a hydrazine (B178648) derivative. For instance, the reaction of a γ-keto acid with hydrazine hydrate leads to the formation of a dihydropyridazinone, which can then be dehydrogenated to yield the aromatic pyridazinone ring.

One common pathway begins with the Friedel-Crafts acylation of an aromatic compound with an anhydride like succinic anhydride, which produces an intermediate γ-keto acid. This intermediate is then cyclized with hydrazine hydrate to form the six-membered pyridazinone ring. Multicomponent reactions have also been developed, allowing for the synthesis of pyridazinones in a single step from arenes, cyclic anhydrides, and an arylhydrazine in the presence of a recyclable catalyst.

Another approach involves the reaction of 1,4-dicarbonyl compounds with hydrazine, which undergoes cyclocondensation to yield dihydropyridazines that can be subsequently dehydrogenated. More advanced methods include domino hydrohydrazination and condensation reactions, for example, reacting phenylhydrazine with 4-pentynoic acid in the presence of a catalyst like zinc chloride to produce the pyridazinone in a one-pot process.

Table 1: Overview of Cyclization Reactions for 3(2H)-Pyridazinone Core Synthesis
Reaction TypeKey PrecursorsTypical Reagents/CatalystsReference
Condensation/Dehydrogenationγ-Keto acidsHydrazine hydrate, Bromine/Acetic Acid
Multicomponent ReactionArenes, Cyclic anhydrides, Arylhydrazines[bmim]Br-AlCl3 (recyclable catalyst)
Domino Reaction4-Pentynoic acid, PhenylhydrazineZinc Chloride (ZnCl2)

Hydrolysis offers an alternative route to the 3(2H)-pyridazinone core, typically starting from a precursor that already contains the pyridazine (B1198779) ring but requires modification. A key example is the hydrolysis of a 3-chloro-6-substituted pyridazine. This reaction is often carried out by heating the chloro-pyridazine derivative in an acidic medium, such as glacial acetic acid. This process replaces the chlorine atom at the 3-position with a hydroxyl group, which then tautomerizes to the more stable keto form of the 3(2H)-pyridazinone. This method is particularly useful when starting from commercially available materials like 3,6-dichloropyridazine, where one chlorine atom can be substituted first, followed by hydrolysis of the second.

Strategies for Incorporating the Piperidinyl Moiety

Once the pyridazinone core is established, the next crucial step is the introduction of the piperidinyl functional group at the C-5 position. This is typically achieved through reactions that take advantage of a suitable leaving group on the pyridazinone ring.

The most direct method for introducing the piperidinyl group is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy requires a pyridazinone ring that is activated with a good leaving group, such as a halogen (e.g., chlorine), at the 5-position. Piperidine (B6355638), acting as a nitrogen nucleophile, attacks the electron-deficient carbon atom bearing the leaving group, leading to the formation of 5-(1-Piperidinyl)-3(2H)-pyridazinone.

The efficiency of SNAr reactions on heterocyclic rings is well-documented. The reaction mechanism involves the addition of the nucleophile (piperidine) to the aromatic ring to form a tetrahedral intermediate, followed by the elimination of the leaving group. The reactivity of the substrate is enhanced by the electron-withdrawing nature of the pyridazinone ring itself. These reactions are typically performed in a suitable solvent, and the rate can be influenced by factors such as the nature of the leaving group and the reaction conditions.

This three-component condensation results in the formation of an N-aminomethyl derivative, such as 6-phenyl-2-(piperidin-1-ylmethyl)-4,5-dihydropyridazin-3(2H)-one. The reaction proceeds via the formation of an Eschenmoser-like salt from formaldehyde and piperidine, which then electrophilically attacks the nitrogen of the pyridazinone ring. This method is highly effective for introducing a piperidinyl-methyl group onto the pyridazinone scaffold.

Table 2: Methods for Incorporating the Piperidinyl Moiety
Reaction TypePyridazinone SubstrateKey ReagentsPosition of SubstitutionReference
Nucleophilic Aromatic Substitution (SNAr)5-Halopyridazin-3(2H)-onePiperidineC-5
Mannich Reaction (Condensation)3(2H)-PyridazinoneFormaldehyde, PiperidineN-2

Advanced Derivatization Techniques for Analogues

To explore the structure-activity relationships and develop analogues of this compound, advanced derivatization techniques are employed. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for modifying the pyridazinone core.

Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (for C-N bond formation) are highly effective for introducing a wide variety of substituents onto a halopyridazinone precursor. For example, a 5-chloro or 5-bromopyridazinone can be coupled with various aryl or heteroaryl boronic acids under Suzuki conditions to generate diverse C-5 substituted analogues. These reactions are known for their high efficiency, functional group tolerance, and ability to create carbon-carbon and carbon-heteroatom bonds with high precision, making them invaluable for generating libraries of complex pyridazinone derivatives for further study.

Alkylation and Halogenation of Pyridazinone Rings

Alkylation and halogenation are fundamental derivatization techniques for the pyridazinone core. These reactions introduce alkyl groups or halogen atoms, which can serve as handles for further functionalization or directly influence the compound's properties.

Alkylation: The nitrogen atom at the 2-position (N-2) of the pyridazinone ring is a common site for alkylation. This reaction is typically achieved by treating the pyridazinone with an alkylating agent, such as an alkyl halide, in the presence of a base. For instance, N-alkylation of 6-substituted-3(2H)-pyridazinones has been successfully performed using ethyl chloroacetate or ethyl 3-bromo-acetate with potassium carbonate as the base in a solvent like acetone. nih.govnih.gov This reaction proceeds via nucleophilic substitution, where the deprotonated pyridazinone nitrogen attacks the electrophilic carbon of the alkyl halide. nih.gov

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the pyridazinone ring is a key step for enabling further modifications, particularly through cross-coupling reactions. Halogenation can be achieved through several methods depending on the desired position and the specific halogen. For example, the aromatization of a 4,5-dihydro-3(2H)-pyridazinone derivative can be accomplished concurrently with bromination by treatment with bromine in glacial acetic acid. nih.govscispace.com Another approach involves the use of phosphorus oxychloride (POCl₃) to convert a pyridazinone into its corresponding chloro-pyridazine derivative. nih.gov The reactivity of brominated pyridazinones can be further exploited through halogen-magnesium exchange reactions, which generate a Grignard-like reagent that can be quenched with various electrophiles to introduce new substituents. nih.gov

The table below summarizes representative alkylation and halogenation reactions on the pyridazinone scaffold.

Reaction TypePyridazinone SubstrateReagents and ConditionsProductReference
N-Alkylation6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinoneEthyl 3-bromo-acetate, K₂CO₃, Acetone, refluxEthyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate nih.gov
N-Alkylation6-Aryl-4,5-dihydropyridazin-3(2H)-oneEthyl chloroacetate2-Ethoxycarbonylmethyl-6-aryl-4,5-dihydropyridazin-3(2H)-one nih.gov
Bromination / Aromatization6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinoneBr₂, glacial acetic acid, 60-70°C then refluxAromatized and brominated 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone nih.gov
Chlorination4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-onePOCl₃3-Chloro-4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazine nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and highly effective set of tools for introducing a wide variety of substituents onto the pyridazinone core. scispace.com These reactions typically involve the coupling of a halogenated or triflated pyridazinone with an organometallic reagent, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is widely used to form C-C bonds by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.org This reaction is particularly valuable for synthesizing aryl- or heteroaryl-substituted pyridazinones. A notable example is the coupling of 2-benzyl-4-chloro-5-methoxypyridazin-3(2H)-one with 2-formylphenylboronic acid to produce a biaryl product, which can then be cyclized to form more complex fused ring systems. scispace.com The versatility and functional group tolerance of the Suzuki reaction make it a cornerstone in the derivatization of pyridazinone scaffolds. wikipedia.orgorganic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organostannane reagent. This method has been applied to the synthesis of 5-substituted-6-phenyl-3(2H)-pyridazinones, demonstrating its utility in modifying the C-5 position of the ring, which is adjacent to the piperidinyl group in the title compound. researchgate.netijres.org

Buchwald-Hartwig Amination: This reaction is a premier method for the formation of C-N bonds, coupling an aryl halide with an amine. wikipedia.orglibretexts.org Although direct examples on the this compound core are not detailed, the halogenated precursors of this compound would be ideal substrates for Buchwald-Hartwig amination. This would allow for the introduction of a diverse array of primary and secondary amines at positions C-4 or C-6 of the pyridazinone ring, significantly expanding the chemical space for drug discovery. wikipedia.orgnih.gov The reaction typically employs a palladium catalyst with specialized phosphine ligands. organic-chemistry.org

The following table provides examples of palladium-catalyzed reactions used to functionalize pyridazinone derivatives.

Reaction NameSubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-Miyaura Coupling2-Benzyl-4-chloro-5-methoxypyridazin-3(2H)-one2-Formylphenylboronic acidPd(PPh₃)₄, Na₂CO₃Biaryl pyridazinone scispace.com
Stille CouplingHalogenated 6-phenyl-3(2H)-pyridazinoneOrganostannane (e.g., vinyltributyltin)Pd(PPh₃)₄5-Substituted-6-phenyl-3(2H)-pyridazinone ijres.org
Buchwald-Hartwig AminationAryl Halide (general)Primary or Secondary AminePd(OAc)₂ or Pd₂(dba)₃, Phosphine Ligand (e.g., X-Phos), Base (e.g., KOt-Bu)Aryl Amine wikipedia.orgbeilstein-journals.org

Introduction of Heterocyclic and Aryl Substituents

The incorporation of additional heterocyclic or aryl moieties onto the this compound framework is a key strategy for modulating its biological activity. This can be achieved either by building the pyridazinone ring from precursors already containing the desired substituent or by attaching the substituent to a pre-formed pyridazinone core.

As discussed previously, palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, are primary methods for introducing aryl and heteroaryl groups onto a halogenated pyridazinone ring. scispace.comacs.org However, other synthetic routes are also employed.

Condensation reactions provide a powerful method for constructing the pyridazinone ring itself, with the desired substituents already in place. A general route for synthesizing 2,4,6-trisubstituted pyridazin-3-ones involves the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds like p-nitrophenylacetic acid in acetic anhydride. mdpi.com Similarly, aryl-substituted pyridazinones can be formed from the condensation of 3-oxo-3-substituted-2-arylhydrazonals with active methylene nitriles. tsijournals.com These methods build the core structure while simultaneously installing aryl groups at various positions.

The introduction of new heterocyclic rings can also be accomplished by reacting functional groups on the pyridazinone core. For example, a 6-acetyl-pyridazinone derivative can be converted to an enaminone, which then serves as a building block to react with various aminoazoles (like 3-amino-1,2,4-triazole) to yield fused azolo[1,5-a]pyrimidine systems. mdpi.com In another example, a 5-amino-4-hydroxy-3(2H)-pyridazinone can react with carboxylic acid derivatives to form an oxazolo[4,5-d]pyridazine ring system. scispace.com Furthermore, pyridazinethione derivatives can be used as precursors to synthesize fused systems such as pyridazino[3,4-b] nih.govmdpi.comthiazin-6(7H)-one. nih.gov

The table below illustrates various methods for introducing aryl and heterocyclic substituents.

MethodologyPyridazinone Precursor / SubstrateKey ReagentsResulting StructureReference
Ring Synthesis via Condensation3-Oxo-2-arylhydrazonopropanal & p-Nitrophenylacetic acidAcetic anhydride, refluxAryl-substituted pyridazin-3-one mdpi.com
Fused Heterocycle Synthesis(E)-6-(3-(Dimethylamino)acryloyl)-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-one3-Amino-1,2,4-triazole, Pyridine, reflux6-(1,2,4-Triazolo[1,5-a]pyrimidin-7-yl)-pyridazin-3-one derivative mdpi.com
Fused Heterocycle Synthesis5-Amino-4-hydroxy-3(2H)-pyridazinoneCarboxylic acid derivatives, microwave1,3-Oxazolo[4,5-d]pyridazine derivative scispace.com
Fused Heterocycle Synthesis4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thioneChloroacetic acid, 3,4-dimethoxybenzaldehydePyridazino[3,4-b] nih.govmdpi.comthiazin-6(7H)-one derivative nih.gov

Computational and in Silico Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

Molecular docking studies on pyridazinone derivatives have been successfully employed to predict their binding interactions with various biological targets. For instance, in studies involving anticancer research, a piperazinyl-methyl-3(2H)pyridazinone derivative was docked into the crystal structures of Epidermal Growth Factor Receptor (EGFR; PDB ID: 1M17) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2; PDB ID: 2RL5) ebyu.edu.trresearchgate.net.

The analysis of the docking results for the VEGFR-2 receptor revealed specific key interactions. The compound formed a crucial hydrogen bond with the amino acid residue Cys919 in the active site. Further interactions were observed with residues Lys868, Glu885, and Asp1046, which are important for ligand binding and receptor activity researchgate.net. These predictions provide a structural hypothesis for the molecule's mechanism of action, suggesting that its inhibitory potential is derived from these specific molecular interactions within the receptor's binding pocket.

Target ReceptorInteracting Amino Acid ResiduesType of InteractionReference
VEGFR-2Cys919Hydrogen Bond researchgate.net
VEGFR-2Lys868Binding Interaction researchgate.net
VEGFR-2Glu885Binding Interaction researchgate.net
VEGFR-2Asp1046Binding Interaction researchgate.net
EGFRNot SpecifiedDocked in Active Site researchgate.net

A critical aspect of validating docking studies is to compare the predicted binding mode of a new ligand with that of a known co-crystallized ligand. In the computational analysis of the piperazinyl-methyl-3(2H)pyridazinone derivative, its docked pose within the EGFR and VEGFR-2 receptors was compared to the positions of the original ligands in the crystal structures ebyu.edu.trresearchgate.net.

The analysis showed that the synthesized compound was predicted to bind in a similar region of the receptors as the co-crystallized ligands ebyu.edu.trresearchgate.net. This concordance in active site occupancy lends confidence to the docking protocol and suggests that the pyridazinone derivative may exert its biological effect by competing with the natural substrate or known inhibitors for the same binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models have been developed for various pyridazinone derivatives to predict their biological activities. In one study, the antinociceptive activity of [6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl]-acetamide and propanamide derivatives was analyzed nih.gov. A statistical regression analysis revealed a close relationship between the first-order molecular connectivity index (¹χ), a structural parameter, and the observed antinociceptive activity nih.gov.

In another example, a more complex 3D-QSAR model was developed using Comparative Molecular Field Analysis (CoMFA). This model was used to understand the alpha1-adrenoceptor antagonist activity of a diverse series of piperazines linked to a 3-(2H)-pyridazinone ring nih.gov. The resulting model was statistically significant and capable of identifying the key physicochemical interactions at a three-dimensional level that are responsible for the antagonist activity nih.gov. Such models are invaluable for predicting the activity of newly designed compounds before their synthesis.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For pyridazinone derivatives, pharmacophore models have been developed to distill the key features required for activity.

One validated pharmacophore model for pyridazin-3-one derivatives with vasorelaxant activity consisted of two hydrogen bond acceptors and one aromatic ring feature nih.gov. Another study on a different class of pyridazinones identified a pharmacophore featuring two hydrophobic regions and three hydrogen-bond acceptors researchgate.net. These models serve as a blueprint for designing new molecules, ensuring they contain the necessary functional groups in the correct spatial orientation to interact effectively with the biological target.

Pharmacophore ModelKey FeaturesPredicted ActivityReference
Model 12 Hydrogen Bond Acceptors, 1 Aromatic RingVasorelaxant nih.gov
Model 22 Hydrophobic Regions, 3 Hydrogen Bond AcceptorsSortase A Inhibition researchgate.net

Advanced Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These properties can be correlated with molecular reactivity and biological activity.

For several series of pyridazinone derivatives, DFT calculations using the B3LYP functional have been performed to optimize their geometry and calculate key electronic parameters ebyu.edu.trresearchgate.netresearchgate.netsemanticscholar.org. These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO is related to the electron-donating ability of a molecule, while ELUMO relates to its electron-accepting ability. The difference between these two energies (the HOMO-LUMO gap, ΔE) is an indicator of chemical reactivity and stability researchgate.net.

Calculations for a series of piperazinyl-methyl-3(2H)pyridazinone based derivatives provided values for these electronic properties, which are crucial for understanding their behavior at a subatomic level and rationalizing their structure-activity relationships researchgate.net.

Compound IDEHOMO (au)ELUMO (au)Energy Gap (ΔE) (au)Chemical Hardness (au)Chemical Potential (au)
3a 0.191490.072210.119280.059640.13185
3b 0.186700.071880.114820.057410.12929
3c 0.228020.076740.151280.075640.15238
3d 0.197140.053230.143910.071950.12518
3e 0.202570.067090.135470.067740.13483
3f 0.204260.070040.134210.067110.13715
3g 0.211120.071690.139420.069710.14141
3h 0.211520.073520.138000.069000.14252
3i 0.206560.071560.135010.067500.13906
3j 0.205410.071080.134340.067170.13825
3k 0.194600.075280.119320.059660.13494

Data sourced from a study on piperazinyl-methyl-3(2H)pyridazinone based derivatives in a vacuum environment researchgate.net.

Frontier Molecular Orbital Theory Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity and kinetic stability of a molecule. The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is directly related to the ionization potential and signifies the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons. Conversely, the LUMO energy is related to the electron affinity and represents the molecule's ability to accept electrons; a lower LUMO energy suggests a greater capacity to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive.

For 5-(1-Piperidinyl)-3(2H)-pyridazinone, a computational study employing methods like Density Functional Theory (DFT) would be necessary to calculate the precise energy values for the HOMO and LUMO and to visualize their distribution across the molecular structure. This analysis would reveal the regions of the molecule most likely to be involved in electron donation and acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available

Note: This table is for illustrative purposes. Specific values for this compound were not found in the searched literature.

Computational Descriptors for Chemical Reactivity (Electrophilicity, Nucleophilicity, Hardness, Softness)

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. These descriptors provide a more detailed understanding of its reactivity profile.

Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating lower reactivity. Chemical softness is the reciprocal of hardness and signifies how easily the electron cloud of a molecule can be polarized. "Soft" molecules, with a small HOMO-LUMO gap, are more reactive. These parameters are calculated as follows:

η = (ELUMO – EHOMO) / 2

S = 1 / η

Electronegativity (χ) and Chemical Potential (μ): Electronegativity, in this context, represents the ability of a molecule to attract electrons. The chemical potential is the negative of electronegativity and indicates the tendency of electrons to escape from a system. They are calculated using the energies of the frontier orbitals:

χ = - (EHOMO + ELUMO) / 2

μ = -χ = (EHOMO + ELUMO) / 2

Electrophilicity Index (ω) and Nucleophilicity Index (N): The electrophilicity index quantifies the ability of a species to accept electrons, representing its electrophilic nature. A higher value indicates a stronger electrophile. The nucleophilicity index measures the electron-donating capability of a molecule. These are calculated as:

ω = μ² / (2η)

N = EHOMO - EHOMO(TCE) (where TCE is tetracyanoethylene, a reference molecule)

A detailed computational investigation of this compound would be required to determine these reactivity descriptors. Such a study would provide a quantitative basis for predicting its behavior in various chemical environments and its potential interactions with biological targets.

Table 2: Hypothetical Chemical Reactivity Descriptors for this compound

Descriptor Value Unit
Hardness (η) Data not available eV
Softness (S) Data not available eV-1
Electronegativity (χ) Data not available eV
Chemical Potential (μ) Data not available eV
Electrophilicity Index (ω) Data not available eV
Nucleophilicity Index (N) Data not available eV

Note: This table is for illustrative purposes. Specific values for this compound were not found in the searched literature.

Pharmacological Spectrum and Molecular Mechanisms

Enzyme Inhibition Profiles

Cholinesterase Enzyme Inhibition

Derivatives of the pyridazinone scaffold have been extensively investigated as inhibitors of cholinesterase enzymes, which are critical targets in the management of neurodegenerative diseases such as Alzheimer's disease.

Several studies have highlighted the potential of pyridazinone derivatives to inhibit acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. For instance, a series of novel pyridazine-containing compounds were synthesized and evaluated for their AChE inhibitory activity. One of the most potent compounds identified in a study was a dual inhibitor with a half-maximal inhibitory concentration (IC50) of 0.26 µM against AChE. This potency was found to be more than ten times stronger than that of the standard drug rivastigmine (B141) (IC50 = 2.76 µM).

Another study on 2,6-disubstituted pyridazinone derivatives also identified potent AChE inhibitors. Structure-activity relationship (SAR) studies revealed that specific substitutions on the pyridazinone ring and associated phenyl rings are crucial for high inhibitory activity.

Compound/DerivativeAChE IC50 (µM)Reference CompoundReference AChE IC50 (µM)
Pyridazine (B1198779) Derivative 10.26Rivastigmine2.76
2,6-disubstituted PyridazinoneNot specifiedNot specifiedNot specified

This table presents a summary of the Acetylcholinesterase (AChE) inhibitory activity of selected pyridazinone derivatives.

In addition to AChE, butyrylcholinesterase (BChE) has emerged as a significant target in Alzheimer's disease, particularly in the later stages. Research has shown that certain pyridazinone derivatives exhibit potent and, in some cases, selective inhibition of BChE.

The aforementioned dual-inhibiting pyridazine derivative also demonstrated strong inhibition of BChE with an IC50 value of 0.19 µM. This highlights the potential of the pyridazinone scaffold to be tailored for either selective or dual cholinesterase inhibition. Another study focused specifically on novel pyridazinone derivatives as BChE inhibitors, identifying several compounds with significant activity. Kinetic and molecular docking studies of some of these derivatives indicated that they act as mixed-type inhibitors, binding to both the catalytic active site and the peripheral anionic site of the human BChE enzyme.

Compound/DerivativeBChE IC50 (µM)Reference CompoundReference BChE IC50 (µM)
Pyridazine Derivative 10.19Not specifiedNot specified
[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate12.8Donepezil3.25

This table summarizes the Butyrylcholinesterase (BChE) inhibitory activity of selected pyridazinone derivatives.

Angiotensin Converting Enzyme (ACE) Inhibition

In one such study, a series of novel pyridazinone derivatives were synthesized and evaluated for their antihypertensive activity through ACE inhibition. The most active compound from this series exhibited an IC50 value of 5.78 µg/mL against ACE. For comparison, the standard ACE inhibitor Lisinopril showed an IC50 value of 0.85 µg/mL in the same assay. orientjchem.orgorientjchem.orgorientjchem.org The researchers concluded that further structural modifications, such as the incorporation of free amino and carboxylic acid groups, could lead to more potent ACE inhibitors based on the pyridazinone scaffold. orientjchem.orgorientjchem.org

Compound/DerivativeACE IC50 (µg/mL)Reference CompoundReference ACE IC50 (µg/mL)
Pyridazinone Derivative5.78Lisinopril0.85

This table shows the Angiotensin Converting Enzyme (ACE) inhibitory activity of a pyridazinone derivative as reported in the literature.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterase III (PDEIII) is a key enzyme in the cardiovascular system, and its inhibition leads to increased levels of cyclic adenosine (B11128) monophosphate (cAMP), resulting in vasodilation and positive inotropic effects. Several pyridazinone derivatives have been identified as potent inhibitors of PDEIII.

Research has shown that certain 4,5-dihydropyridazinone derivatives exhibit a strong inhibitory effect on cardiac type III phosphodiesterase. One of the most specific PDEIII inhibitors from this class of compounds, a 5-methyl derivative of Imazodan, was reported to have an IC50 of 0.6 µM. Another study on tricyclic pyridazinone derivatives also highlighted their PDEIII inhibitory activity, with some compounds showing potencies in the low micromolar range (IC50 values of 1.6 µM and 1.8 µM). These pharmacological effects are believed to contribute to the antihypertensive, inotropic, and vasodilator properties observed with some pyridazinone-based molecules.

Compound/DerivativePDEIII IC50 (µM)
5-methyl derivative of Imazodan0.6
Tricyclic Pyridazinone 11.6
Tricyclic Pyridazinone 21.8

This table presents the Phosphodiesterase III (PDEIII) inhibitory activity of selected pyridazinone derivatives.

PDE4 Inhibition

There is currently no available scientific literature or research data detailing the inhibitory activity of 5-(1-Piperidinyl)-3(2H)-pyridazinone on phosphodiesterase 4 (PDE4). While the broader class of pyridazinone derivatives has been investigated for PDE4 inhibition, specific studies on this compound are absent.

Kinase and Phosphatase Modulation

Scientific investigation into the modulatory effects of this compound on kinases and phosphatases has not been reported in the available literature. Consequently, there is no data on its potential to interact with these key cellular enzymes.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

There are no published research findings on the inhibitory effects of this compound on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

In line with the lack of general data on COX inhibition, there is no specific research available that has evaluated the selective inhibitory activity of this compound against the COX-2 isoform.

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B)

The potential for this compound to act as an inhibitor of monoamine oxidase (MAO), including the MAO-B isoform, has not been investigated in any published scientific studies.

Beta-1,3-Glucan Synthase Inhibition

There is no available research data to suggest that this compound possesses inhibitory activity against beta-1,3-glucan synthase.

Receptor Modulatory Actions

Currently, there is a lack of scientific literature and research data concerning the receptor modulatory actions of this compound. No studies have been published that investigate the interaction of this compound with any specific receptors.

Adenosine Receptor (AR) Antagonism (e.g., A1, A2A, A2B, A3)

The pyridazinone scaffold is a subject of investigation for the development of new adenosine receptor (AR) ligands. nih.gov Research into related heterocyclic structures has demonstrated the potential of this chemical class. For instance, a study focusing on the thieno[2,3-d]pyridazin-5(4H)-one scaffold aimed to discover new AR ligands, evaluating them for binding at human A1, A2A, and A3 receptors and for efficacy at the A2B subtype. nih.gov Within that series of derivatives, small structural modifications significantly influenced affinity, highlighting the scaffold's tunability. nih.gov One derivative, 5-ethyl-7-(thiazol-2-yl)thieno[2,3-d]pyridazin-4(5H)-one, emerged as a promising hit. nih.gov While these findings are for a related but different heterocyclic system, they underscore the potential of pyridazinone-based structures as a foundation for novel AR modulators. Direct studies detailing the activity of this compound itself on adenosine receptor subtypes are not extensively covered in the available literature.

Histamine (B1213489) H3 Receptor Antagonism/Inverse Agonism

The histamine H3 receptor (H3R), a G protein-coupled receptor highly expressed in the central nervous system, is a key target for various neurological and cognitive disorders. nih.govacs.org The H3 receptor acts as an autoreceptor on histaminergic neurons, modulating the release of histamine and other neurotransmitters. wikipedia.org Antagonists of this receptor generally have stimulant and nootropic effects. wikipedia.org

Several studies have identified pyridazinone derivatives as H3R antagonists. researchgate.net Furthermore, the piperidine (B6355638) moiety is recognized as a critical structural element for high-affinity H3 receptor ligands and is a common feature in many potent H3R antagonists. nih.govacs.orgnih.gov The combination of both the pyridazinone core and a piperidine ring within the structure of this compound suggests its potential as a ligand for the H3 receptor, although specific binding and functional data for this exact unsubstituted compound are not detailed in the surveyed research.

Anticancer and Antiproliferative Mechanisms

Derivatives of the 3(2H)-pyridazinone scaffold are widely recognized for their potential as anticancer and antiproliferative agents. nih.govebyu.edu.tr The mechanisms underlying these effects are multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of key signaling pathways involved in tumor growth and vascularization, and direct interaction with nucleic acids.

Induction of Apoptosis

A primary mechanism for the anticancer activity of pyridazinone and piperidine derivatives is the induction of apoptosis. researchgate.netresearchgate.net For example, a pyrazolo[3,4-d]pyridazine derivative, PPD-1, was found to induce Sub G1 and G2/M cell cycle arrest and apoptosis in the A549 lung cancer cell line. nih.gov Treatment with PPD-1 resulted in a significant increase in the apoptotic cell population (10.06%) compared to untreated cells (0.57%). nih.gov

The induction of apoptosis by pyridazinone derivatives is often mediated by the modulation of key regulatory genes in the apoptotic cascade. nih.gov The balance between pro-apoptotic proteins like Bax and the tumor suppressor p53, and anti-apoptotic proteins like Bcl-2 is crucial for determining cell fate. mdpi.compsu.edu

Studies have shown that specific pyridazinone derivatives can shift this balance to favor cell death. A series of pyridazinone-based diarylurea derivatives were investigated for their anticancer activity, with one promising compound, designated 10l, being studied for its effect on apoptotic gene expression in a non-small cell lung cancer (NSCLC) cell line (A549). nih.govrsc.org Gene expression analysis revealed that this compound upregulated the pro-apoptotic genes p53 and Bax while downregulating the anti-apoptotic gene Bcl-2. nih.govrsc.org Similarly, the pyrazolo[3,4-d]pyridazine derivative PPD-1 was found to significantly overexpress caspase-3, Bax, and p53, while inhibiting the expression of Bcl-2 in A549 cells. nih.gov This disruption of the Bcl-2/Bax balance is a key factor in its cytotoxic effects. nih.gov

Table 1: Modulation of Apoptotic Gene Expression by Pyridazinone Derivatives
Compound/Derivative ClassEffect on p53Effect on BaxEffect on Bcl-2Cell LineReference
Pyridazinone-based diarylurea (10l)UpregulatedUpregulatedDownregulatedA549 (NSCLC) nih.govrsc.org
Pyrazolo[3,4-d]pyridazine (PPD-1)Upregulated (5.08-fold)Upregulated (7.28-fold)Inhibited (0.22-fold)A549 (NSCLC) nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and the VEGFR-2 signaling pathway is a key regulator of this process. researchgate.net Consequently, VEGFR-2 is a significant target for the development of anticancer agents. semanticscholar.orgrsc.org The pyridazinone scaffold has been utilized in the design of novel VEGFR-2 inhibitors. rsc.org

Molecular docking studies have provided insights into the binding modes of pyridazinone-based compounds to the VEGFR-2 enzyme. nih.govrsc.org For instance, a series of piperazinyl-methyl-3(2H)pyridazinone derivatives were designed and synthesized, and their potential interaction with VEGFR-2 was evaluated through in silico molecular docking studies. ebyu.edu.tr Another study on pyridazinone-based diarylurea derivatives also used molecular docking to understand their binding to VEGFR-2. rsc.org These computational approaches support the hypothesis that the pyridazinone scaffold can effectively fit into the ATP-binding site of the VEGFR-2 kinase domain, disrupting its function. Several derivatives have demonstrated potent inhibitory activity in enzymatic assays.

Table 2: VEGFR-2 Inhibition by Pyridazinone and Related Derivatives
Compound/Derivative ClassInhibitory Activity (IC50)Reference
Nicotinamide-based derivative (Compound 6)60.83 nM mdpi.com
Pyridazinone-based congeners (IXa-c)60.70 - 1800 nM nih.gov
Quinoxaline-based derivatives0.19 - 0.60 µM nih.gov

Nucleic Acid Interaction (e.g., DNA Binding)

Direct interaction with DNA represents another avenue through which pyridazinone-based compounds can exert anticancer effects. Such interactions can disrupt DNA replication and gene expression, leading to cell death. nih.gov

One mechanism of interaction is through binding to the minor groove of the DNA double helix. nih.gov Novel pyridazin-3(2H)-one derivatives containing guanidinium (B1211019) groups were designed as DNA minor groove binders, with molecular docking studies supporting this hypothesis. nih.gov Thermal denaturation experiments confirmed that these compounds could bind to and stabilize DNA. nih.gov Other, more complex pyridazinone derivatives, such as indenopyridazinones, are thought to act as DNA intercalators, where the planar aromatic system inserts between the DNA base pairs. nih.gov DNA-binding studies on these compounds suggested that DNA is a key target for their cytotoxic activity. nih.gov Furthermore, the pyridazin-3-one structure itself has been used as a thymine (B56734) analog in the synthesis of peptide nucleic acids (PNAs), demonstrating its ability to participate in base-pairing interactions within a nucleic acid duplex. acs.org

Antimicrobial Activities

Antibacterial Potency

There is no available scientific data on the antibacterial potency of this compound. Studies on other pyridazinone derivatives have shown activity against various bacterial strains, but these findings cannot be extrapolated to the specific compound of interest without direct experimental evidence. nih.govbiomedpharmajournal.org

Antifungal Efficacy

Information regarding the antifungal efficacy of this compound is not present in the current body of scientific literature. While the pyridazinone class of compounds has been investigated for antifungal properties, specific data for this derivative is lacking. mdpi.commedwinpublishers.com

Antitubercular Activity

There are no published studies evaluating the antitubercular activity of this compound. Research into other pyridazine-containing compounds has indicated potential against Mycobacterium tuberculosis, but this cannot be specifically attributed to the 5-(1-piperidinyl) substituted derivative. neuroquantology.com

Structure Activity Relationship Sar Investigations

Influence of Substituents on the Piperidinyl Moiety

The piperidinyl group at the 5-position of the pyridazinone ring offers a key site for chemical modification to modulate pharmacological activity. While extensive research has been conducted on the pyridazinone scaffold, specific SAR studies focusing solely on substitutions of the piperidinyl ring in 5-(1-Piperidinyl)-3(2H)-pyridazinone are less detailed in publicly available literature. However, general principles of medicinal chemistry and findings from related series of compounds suggest that the nature, size, and position of substituents on the piperidine (B6355638) ring can significantly influence potency and selectivity.

For instance, in related heterocyclic structures, the introduction of small alkyl groups, such as methyl or ethyl, on the piperidine ring can impact the compound's lipophilicity and its interaction with biological targets. Furthermore, the incorporation of polar functional groups like hydroxyl or amino groups could alter the solubility and pharmacokinetic properties of the parent compound. The stereochemistry of these substituents is also likely to be a critical determinant of biological activity.

In a series of pyridazinobenzylpiperidine derivatives, it was noted that modifications to the piperidine moiety were a key aspect of the molecular design aimed at enhancing biological activity. researchgate.net While not directly substituting the piperidine ring, the nature of the linkage to the pyridazinone core was shown to be important.

Future research would benefit from a systematic exploration of substitutions on the piperidinyl ring of this compound to build a comprehensive SAR profile.

Impact of Substitutions on the Pyridazinone Ring System

The pyridazinone ring is a versatile scaffold that allows for substitutions at multiple positions, significantly altering the biological activity of the resulting derivatives. scholarsresearchlibrary.com Research has demonstrated that modifications at the N-2, C-4, C-5, and C-6 positions can lead to compounds with a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities. sarpublication.comnih.gov

Substitutions at the N-2 position of the pyridazinone ring have been shown to be particularly important. For example, the introduction of an acetamide (B32628) side chain at the N-2 position has been found to enhance analgesic and anti-inflammatory actions with reduced ulcerogenic effects. sarpublication.com Similarly, the presence of arylpiperazinylalkyl groups at this position has led to compounds with potent antinociceptive effects. sarpublication.com

Modifications at the C-6 position have also been extensively studied. The introduction of a phenyl group at C-6 is a common feature in many biologically active pyridazinone derivatives. sarpublication.com Compounds with an electron-withdrawing group on this phenyl ring have shown considerable anticonvulsant activity. sarpublication.com The removal of a phenyl group at C-6 has been observed to increase antiplatelet activity in some series of compounds.

The following table summarizes the impact of various substitutions on the pyridazinone ring system based on findings from different studies.

Position of SubstitutionSubstituentObserved Biological Activity
N-2Acetamide side chainEnhanced analgesic and anti-inflammatory activity sarpublication.com
N-2Arylpiperazinylalkyl groupsPotent antinociceptive effects sarpublication.com
C-4, C-5Dihalo groupsGood analgesic activity sarpublication.com
C-6Phenyl group with electron-withdrawing substituentsAnticonvulsant activity sarpublication.com
C-6Removal of Phenyl groupIncreased antiplatelet activity nih.gov

Role of Aromatic and Heteroaromatic Group Attachments

In many pyridazinone derivatives, a phenyl group at the C-6 position is a key structural feature. sarpublication.com The electronic properties of substituents on this phenyl ring can have a profound effect on the compound's activity. For instance, electron-withdrawing groups have been associated with enhanced anticonvulsant properties. sarpublication.com

The introduction of a piperazinyl linker between the pyridazinone nucleus and an additional phenyl ring has been explored for anti-proliferative effects. nih.gov This structural modification highlights the importance of the spatial arrangement and nature of the aromatic moieties in determining the pharmacological profile.

Furthermore, the incorporation of other heterocyclic rings has also been investigated. For example, the presence of a pyrazole (B372694) ring linked to the pyridazinone core has resulted in compounds with analgesic activity. sarpublication.com

Analysis of Bioisosteric and Isosteric Replacements

Bioisosteric and isosteric replacements are fundamental strategies in medicinal chemistry to optimize lead compounds by improving their efficacy, selectivity, and pharmacokinetic properties. In the context of pyridazinone derivatives, such replacements have been employed to fine-tune their biological activities.

One notable example is the use of a substituted pyridazin-3-one moiety as a bioisosteric alternative to a phthalazine (B143731) ring. nih.gov This modification aimed to develop alternatives to existing drugs with potentially improved profiles. The conjugation of a 1,2,4-triazole (B32235) ring with a 4,5-dihydropyridazin-3(2H)-one core has also been shown to yield compounds with significant biological effects. nih.gov

In other studies, the bioisosteric replacement of a phenyl group in an enone system attached to the pyridazinone ring has been suggested as a direction for further optimization of antiplatelet agents.

These examples demonstrate that the pyridazinone scaffold is amenable to bioisosteric modifications, which can lead to the discovery of novel compounds with enhanced therapeutic potential.

Conformational Analysis and Rigid Analogues in Activity Modulation

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule interacts with its target. Conformational analysis of this compound and its derivatives is essential for understanding their SAR and for the rational design of more potent and selective analogues.

While specific conformational analysis studies on this compound are not extensively documented, the general principles of conformational analysis of piperidine and pyridazinone rings apply. The flexibility of the bond connecting the piperidinyl and pyridazinone rings allows for multiple relative orientations, which could influence biological activity.

The design of rigid analogues, where the conformational flexibility is restricted, is a common strategy to probe the bioactive conformation of a molecule. By synthesizing and testing conformationally constrained derivatives, it is possible to identify the optimal spatial arrangement of key pharmacophoric features required for activity. For example, the use of constrained phenoxypiperidines in the optimization of pyridazin-3-one derivatives has led to the identification of potent and selective antagonists for specific receptors.

Future studies involving computational modeling and spectroscopic techniques could provide valuable insights into the preferred conformations of this compound derivatives and their role in modulating biological activity.

Preclinical Biological Evaluation Methodologies

In Vitro Biochemical Enzyme Assays

In vitro enzyme assays are crucial for determining the direct inhibitory or activating effects of a compound on specific enzyme targets. For the pyridazinone class of compounds, these assays have been instrumental in identifying potential mechanisms of action for various therapeutic areas. Methodologies typically involve incubating the purified enzyme with its substrate and measuring the reaction product in the presence and absence of the test compound.

For instance, studies on related pyridazinone derivatives have demonstrated significant and selective inhibition of key enzymes. A series of pyridazinobenzylpiperidine derivatives were evaluated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), which are important targets in neurodegenerative diseases. The results identified compounds with potent, competitive, and reversible inhibition of MAO-B, with specific inhibitory constant (Ki) values determined through kinetic studies. researchgate.net Similarly, other N-substituted-(p-chlorophenyl)pyridazin-3(2H)-one derivatives have been screened for their potential to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net These studies found compounds with significant inhibitory effects, with some showing Ki values in the nanomolar range. researchgate.net

Table 1: Example of Enzyme Inhibition Data for Pyridazinone Derivatives

Compound Series Target Enzyme Key Findings Reference
Pyridazinobenzylpiperidine Derivatives Monoamine Oxidase B (MAO-B) Competitive, reversible inhibition. Lead compounds showed Ki values of 0.155 µM and 0.721 µM. researchgate.net
N-substituted-(p-chlorophenyl)pyridazin-3(2H)-one Derivatives Acetylcholinesterase (AChE) Significant inhibition, with the most potent compound showing a Ki value of 11.61 nM. researchgate.net

Cell-Based Assays for Biological Activities

Cell-based assays are essential for understanding a compound's activity in a biological context, providing insights into its effects on cell viability, proliferation, and specific cellular pathways.

To evaluate the anticancer potential of pyridazinone derivatives, antiproliferative assays are commonly performed on various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cell viability. This assay assesses the metabolic activity of cells, which is generally proportional to the number of viable cells.

In a study involving new 3(2H)-pyridazinone derivatives featuring a piperazinyl linker, their antiproliferative effects were evaluated against gastric adenocarcinoma cells (AGS). nih.govresearchgate.netnih.gov The compounds were tested for their ability to reduce cell viability, with doxorubicin (B1662922) used as a positive control. nih.govresearchgate.net Another study on different pyridazin-3(2H)-one derivatives tested their cytotoxic effects against the triple-negative breast cancer cell line MD-MB-468, identifying compounds with potent activity, with IC50 values (the concentration required to inhibit the growth of 50% of cells) as low as 3.12 µM. nih.gov

Table 2: Antiproliferative Activity of Selected Pyridazinone Derivatives against Cancer Cell Lines

Cell Line Compound Series Assay Key Result Reference
AGS (Gastric Adenocarcinoma) 3(2H)-pyridazinones with piperazinyl linker MTT, LDH Good anti-proliferative effects noted. nih.govresearchgate.net
MD-MB-468 (Triple-Negative Breast Cancer) Pyridazin-3(2H)-one derivatives MTT IC50 values of 3.12 µM and 4.9 µM for the most active compounds. nih.gov
HCT116 (Human Colon Carcinoma) 3(2H)-pyridazinone derivatives MTT Promising anti-proliferative effects observed. gazi.edu.tr

Some pyridazinone compounds exert their biological effects by inducing oxidative stress within cancer cells, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. The assessment of oxidative stress can be performed by measuring various biomarkers.

Methodologies include quantifying the levels of hydrogen peroxide (H₂O₂) and lipid peroxidation. nih.gov Furthermore, the activity of key antioxidant enzymes, such as glutathione (B108866) reductase (GR) and thioredoxin reductase (TrxR), can be measured to determine if the compound impairs the cell's antioxidant defense system. nih.gov Research on certain 3(2H)-pyridazinone derivatives demonstrated that their cytotoxic effects are linked to the induction of oxidative stress, as evidenced by increased H₂O₂ release and morphological changes like cell blebbing. nih.govresearchgate.netnih.gov In a study on triple-negative breast cancer cells, exposure to a lead pyridazin-3(2H)-one compound resulted in a significant increase in H₂O₂ and lipid peroxidation levels, alongside a decrease in GR and TrxR activities. nih.gov

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. It is widely applied to study cellular processes like apoptosis (programmed cell death), a common mechanism of action for anticancer agents.

To assess apoptosis, cells are often stained with specific markers. For example, the expression of pro-apoptotic proteins like Bax can be measured. nih.govresearchgate.netnih.gov An increase in Bax expression indicates the initiation of the apoptotic cascade. In studies of 3(2H)-pyridazinone derivatives with a piperazinyl linker, flow cytometry was used to measure Bax expression in AGS cells after treatment. The results showed a time-dependent increase in the percentage of Bax-positive cells for a promising compound, confirming its ability to induce apoptosis. nih.gov Other flow cytometry-based methods for apoptosis include measuring phosphatidylserine (B164497) externalization (using Annexin V staining), mitochondrial membrane depolarization, and caspase-3 activation. researchgate.net

Table 3: Flow Cytometry Analysis of Apoptosis Marker in AGS Cells Treated with a Pyridazinone Derivative (Compound 12)

Treatment Duration Bax-Positive Cells (%) - Compound 12 Bax-Positive Cells (%) - Control (DMSO) Reference
48 hours 3.71 1.25 nih.gov
72 hours 12.9 3.07 nih.gov

Receptor Binding Affinity Assays

Receptor binding assays are used to determine the affinity of a compound for a specific biological target, such as a G-protein-coupled receptor (GPCR). These assays are fundamental in drug discovery for identifying compounds that can modulate receptor activity. The affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Molecular Modeling and Simulation Techniques in Preclinical Studies

Molecular modeling and simulation are powerful computational tools used to predict and rationalize the interaction between a small molecule (ligand) and its biological target (receptor) at the atomic level. These in silico techniques are vital in modern drug design.

Molecular docking is a common method used to predict the binding mode and affinity of a ligand within the active site of a target protein. For various pyridazinone derivatives, docking studies have been performed to understand their anticancer mechanisms. For instance, piperazinyl-methyl-3(2H)pyridazinone compounds were docked into the ATP-binding sites of EGFR and VEGFR-2, two key protein kinases involved in cancer progression. ebyu.edu.trresearchgate.net These studies help to visualize potential binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. ebyu.edu.tr Other research has used docking to investigate the interaction of pyridazinone derivatives with targets like cyclin-dependent kinases and the inositol (B14025) 1,4,5-triphosphate receptor. rjptonline.orgnih.gov These computational approaches provide valuable insights that guide the synthesis and optimization of new, more potent compounds.

Gene Expression Analysis in Relevant Biological Systems

Gene expression analysis is a critical methodology in the preclinical evaluation of novel chemical entities, providing insights into their molecular mechanisms of action. For the pyridazinone class of compounds, these analyses help to identify the genes and cellular pathways modulated by the compound, thereby substantiating its pharmacological effects. Studies on pyridazinone derivatives have utilized techniques such as quantitative polymerase chain reaction (qPCR) to measure changes in messenger RNA (mRNA) levels of specific target genes in relevant biological systems.

A key area of investigation for pyridazinone derivatives has been their effect on the cardiovascular system, particularly their vasodilatory properties. Research in this area has focused on the expression of endothelial nitric oxide synthase (eNOS), an enzyme pivotal for nitric oxide (NO) production, which is a critical signaling molecule in vasodilation.

Detailed research findings from studies on certain 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives have demonstrated a significant impact on eNOS gene expression. In one such study, several compounds were shown to substantially increase the mRNA expression of eNOS. For instance, compounds designated as 5d and 5e were identified as particularly potent, inducing an 83.6% and 140.3% increase in eNOS mRNA expression, respectively. nih.gov These findings suggest that a primary mechanism for the vasodilatory effect of these specific pyridazinone derivatives is the upregulation of eNOS gene expression, leading to enhanced NO production. nih.gov

The table below summarizes the gene expression findings for selected pyridazinone derivatives from the aforementioned study. nih.gov

CompoundTarget GeneBiological SystemChange in mRNA Expression (%)Reference
Compound 4feNOSNot Specified in Source+25.0% nih.gov
Compound 4heNOSNot Specified in Source+54.9% nih.gov
Compound 5deNOSNot Specified in Source+83.6% nih.gov
Compound 5eeNOSNot Specified in Source+140.3% nih.gov

This upregulation of eNOS mRNA directly correlates with increased levels of aortic NO content, confirming the biological relevance of the gene expression changes. nih.gov Such analyses are fundamental in establishing a clear link between the molecular activity of a compound and its observed physiological effects, a cornerstone of preclinical biological evaluation.

Future Research Directions and Therapeutic Potential

Identification of Novel Pharmacological Targets

The pyridazinone scaffold is known to interact with a multitude of biological targets, leading to a broad spectrum of activities including anti-inflammatory, anticancer, neuroprotective, and cardiovascular effects. miragenews.comnih.govnih.gov While the specific targets of 5-(1-Piperidinyl)-3(2H)-pyridazinone are not fully elucidated, research on analogous compounds provides a roadmap for identifying novel pharmacological targets.

Future research should focus on screening this compound against a panel of targets known to be modulated by pyridazinone derivatives. These include enzymes such as cyclooxygenases (COX-1/COX-2), lipoxygenases (LOX), phosphodiesterases (PDEs), and monoamine oxidases (MAO-A/B), as well as various protein kinases and G protein-coupled receptors (GPCRs). nih.govnih.govnih.govmdpi.com For instance, certain pyridazinone derivatives have shown potent and selective inhibition of MAO-B, suggesting a potential therapeutic application in neurodegenerative diseases. mdpi.com Others have been identified as inhibitors of kinases like c-Jun N-terminal kinase (JNK1) or as modulators of N-formyl peptide receptors (FPR), indicating roles in cancer and inflammation, respectively. nih.govacs.org A systematic investigation could reveal unique and potent activities for the 5-(1-piperidinyl) analogue.

Table 1: Potential Pharmacological Targets for Pyridazinone-Based Compounds

Target ClassSpecific Target ExamplesAssociated Therapeutic AreaReference
EnzymesCOX-1, COX-2, 15-LOXInflammation, Pain mdpi.com
Phosphodiesterase (PDE5)Cardiovascular Diseases nih.gov
Monoamine Oxidase B (MAO-B)Neurodegenerative Diseases mdpi.com
Tyrosine Kinases (e.g., FGFR)Cancer nih.gov
ReceptorsN-formyl peptide receptors (FPR)Inflammation nih.gov
GPCRs (e.g., 5-HT1A, α1A, D2)Neurological Disorders nih.gov
OtherDNA Minor GrooveCancer acs.org

Design and Synthesis of Next-Generation Analogues

The chemical tractability of the pyridazinone core allows for extensive structural modifications to optimize pharmacological activity, selectivity, and pharmacokinetic properties. miragenews.comijres.org The synthesis of next-generation analogues of this compound is a critical step in developing lead compounds. Synthetic strategies typically involve the cyclocondensation of γ-ketoacids with hydrazine (B178648) derivatives to form the core ring structure. iglobaljournal.com

Future design strategies could explore several avenues:

Modification of the Piperidine (B6355638) Ring: Introducing substituents on the piperidine moiety can significantly alter binding affinity and selectivity for specific targets.

Substitution on the Pyridazinone Core: The N2 and C6 positions of the pyridazinone ring are common sites for modification. For example, adding different aryl or alkyl groups at the C6 position or functionalized side chains at the N2 position has led to compounds with enhanced vasorelaxant or anticancer activities. nih.govresearchgate.net

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups (bioisosteres) can lead to improved properties. For instance, expanding the pyridazinone ring or replacing linkers with moieties like semicarbazides has been explored to generate novel JNK1 inhibitors. acs.org

A common synthetic route starts with a suitable γ-ketoacid, which is cyclized with hydrazine. Subsequent functionalization, such as chlorination followed by nucleophilic substitution with piperidine, can yield the target scaffold, which can then be further derivatized. nih.govacs.org

Table 2: Strategies for Analogue Design and Synthesis

Modification StrategyExample ApproachPotential Therapeutic OutcomeReference
Functionalization of the Pyridazinone N2 PositionIntroduction of substituted benzalhydrazone moietiesIncreased MAO-B inhibitory activity nih.gov
Substitution at the Pyridazinone C6 PositionIntroduction of various substituted phenyl ringsEnhanced vasorelaxant or anticancer activity nih.govpharmacophorejournal.com
Hybridization with other PharmacophoresConjugation with 1,2,4-triazole (B32235) or quinoline (B57606) moietiesImproved antihypertensive or cytotoxic effects nih.govnih.gov
Bioisosteric ReplacementReplacement of an amide linker with thiosemicarbazideNovel kinase inhibitory profiles acs.org

Development of Multi-Target Directed Ligands

Complex multifactorial diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs less effective. nih.gov The development of Multi-Target Directed Ligands (MTDLs), single molecules designed to interact with multiple targets, is an emerging therapeutic strategy. nih.govnih.gov The this compound scaffold is an excellent starting point for creating MTDLs due to the diverse biological activities associated with both the pyridazinone and piperidine moieties.

A promising approach involves molecular hybridization, where the core scaffold is chemically linked to another pharmacophore known to act on a complementary target. For example, pyridazinone-based tricyclic scaffolds have been connected to piperazine (B1678402) or piperidine moieties to create dual-acting ligands that bind to GPCRs and inhibit cholinesterases, which could be relevant for treating neurodegenerative diseases. nih.gov Similarly, hybrid molecules could be designed to simultaneously target cancer-related pathways, such as angiogenesis and cell proliferation, by combining the pyridazinone core with a known kinase inhibitor fragment. nih.gov

Advanced Preclinical Mechanistic Elucidation Studies

To advance any promising analogue toward clinical development, a thorough understanding of its mechanism of action is essential. Advanced preclinical studies are required to move beyond initial activity screening.

In Silico Studies: Computational methods such as molecular docking and molecular dynamics simulations can predict how these compounds bind to their targets at an atomic level. nih.gov These studies can help rationalize structure-activity relationships (SAR) and guide the design of more potent and selective analogues. nih.govresearchgate.net

In Vitro Mechanistic Assays: A battery of in vitro experiments is needed to confirm the predicted targets and elucidate the biological pathways involved. This includes enzyme inhibition assays, receptor binding studies, and cell-based assays to measure downstream effects, such as the inhibition of NF-κB activation or changes in interleukin production for anti-inflammatory candidates. researchgate.net For potential anticancer agents, assays measuring cytotoxicity, apoptosis induction, and cell cycle arrest are crucial. acs.orgresearchgate.net

In Vivo Model Confirmation: Ultimately, the therapeutic hypothesis must be tested in relevant animal models. For example, the analgesic mechanism of certain pyridazinone derivatives was confirmed in vivo by demonstrating that their effect was reversed by pretreatment with yohimbine, an α2-adrenoceptor antagonist. sarpublication.com Similarly, anticancer efficacy can be evaluated in xenograft models, where tumor growth inhibition is a key endpoint. acs.org

Through these integrated research efforts, the full therapeutic potential of this compound and its next-generation derivatives can be systematically explored and potentially translated into novel therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing 5-(1-piperidinyl)-3(2H)-pyridazinone derivatives?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Nucleophilic substitution : 4,5-Dichloro-3(2H)-pyridazinone derivatives react with piperidine under controlled conditions to introduce the 1-piperidinyl group at the 5-position .
  • Phase-transfer catalysis : Alkylation of pyridazinone cores (e.g., N-2 position) using ω-haloalkyl cyanides, followed by conversion to thioamide groups, as demonstrated in antiulcer agent synthesis .
  • Hybrid synthesis : Condensation of glyoxalic acid, acetophenone derivatives, and hydrazine hydrate, followed by alkylation with bromoesters (e.g., ethyl bromoacetate) .

Q. How can structural characterization of pyridazinone derivatives be optimized?

Key techniques include:

  • Spectroscopy : NMR (¹H/¹³C) to confirm regiochemistry and substituent positions, supported by mass spectrometry (MS) for molecular weight validation .
  • X-ray crystallography : Resolves ambiguities in regiochemistry and hydrogen bonding patterns, as shown in studies of pyridazinone regioisomers .
  • Chromatography : HPLC or GC-MS to assess purity, particularly for intermediates in multi-step syntheses .

Q. What methodologies are used to evaluate the lipophilicity of pyridazinone derivatives?

  • Shake-flask method : Measures octanol/water partition coefficients (log P) at pH 7.4 to determine lipophilicity .
  • Computational prediction : Tools like KOWWIN (fragmental approach) and 3DNET (QSPR modeling) predict log P, though experimental validation is critical due to regioisomeric discrepancies (e.g., 4-isomers are ~0.75 log units more lipophilic than 5-isomers) .

Advanced Research Questions

Q. How does the polymethylene chain length in pyridazinone derivatives influence alpha-adrenoceptor affinity?

  • Structure-activity relationship (SAR) : Increasing the polymethylene spacer (up to 7 carbons) enhances α₁-adrenoceptor binding affinity (Kᵢ = low nM range) and selectivity. For example, a 7-carbon chain in compound 3k achieved Kᵢ = 1.9 nM for α₁-AR with 274-fold selectivity over α₂-AR .
  • Pharmacophore modeling : Catalyst software identified hydrogen bond acceptors, hydrophobic regions, and aromatic rings as critical features for α₁-antagonist activity .

Q. How can contradictory biological activity data for pyridazinone derivatives be resolved?

  • Target-specific assays : Radioligand binding assays (e.g., for α₁/α₂-ARs) differentiate receptor subtype selectivity, reducing misinterpretation of broad-spectrum activity .
  • Enzyme inhibition profiling : Test compounds against related enzymes (e.g., digestive proteases in insects) to rule off-target effects. For example, oxadiazolyl pyridazinone inhibits trypsin-like and chymotrypsin-like enzymes (IC₅₀ < 10 µM) in P. separata larvae .
  • Regioisomer control : Compare 4- and 5-substituted isomers, as lipophilicity and steric effects significantly alter bioactivity .

Q. What experimental strategies elucidate the mode of action of pyridazinones in insect growth regulation?

  • Enzyme activity assays : Quantify inhibition of insect digestive enzymes (e.g., α-amylase, trypsin) using colorimetric substrates (e.g., azocasein) and Bradford protein quantification .
  • Anti-feeding studies : Measure larval food intake and assimilation efficiency via gravimetric analysis of plant biomass before/after exposure .
  • Receptor binding assays : Use radiolabeled ligands to test for interactions with gustatory or neuropeptide receptors .

Q. How do computational methods enhance pyridazinone drug design?

  • Pharmacophore modeling : Identifies essential structural motifs (e.g., hydrogen bond donors, aromatic rings) for α₁-antagonist activity, validated by in vitro binding data .
  • Quantum chemical calculations : Predict electronic and steric effects of substituents, aiding in rational optimization of log P and solubility .
  • Molecular docking : Simulates binding poses in target enzymes (e.g., VEGFR2) to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.